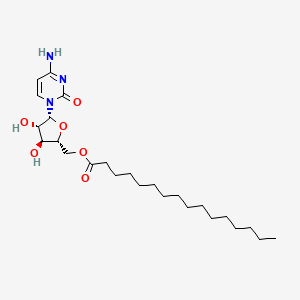

Arabinosyl cytosine palmitate

Description

Historical Context of Arabinosyl Cytosine (Ara-C) as a Nucleoside Analog in Research

The journey of arabinosyl cytosine (Ara-C), also known as cytarabine (B982), began with its initial discovery as a nucleoside containing arabinose sugar, isolated from the marine sponge Cryptotethya crypta in the early 1950s. nih.govmdpi.commdpi.com This discovery paved the way for its chemical synthesis in 1959. wikipedia.org By 1969, Ara-C was approved for clinical use, primarily for its potent activity against various forms of leukemia. wikipedia.orgnih.govresearchgate.net

Ara-C is classified as a pyrimidine (B1678525) nucleoside analog and an antimetabolite. nih.govwikipedia.org Its mechanism of action involves its intracellular conversion to the active triphosphate form, which then interferes with DNA synthesis. nih.govwikipedia.orgmdpi.com Specifically, the arabinose sugar moiety in Ara-C hinders the rotation of the DNA molecule, ultimately halting DNA replication and repair processes by inhibiting DNA polymerase. nih.govnih.gov This makes it particularly effective against rapidly dividing cells. nih.gov Research has also explored its potential as an antiviral agent, though this application was not pursued due to toxicity at effective concentrations. nih.gov

Rationale for Lipid (Palmitate) Modification in Prodrug Design Research

The rationale for modifying Ara-C with a palmitate lipid chain stems from the need to address its inherent pharmacological drawbacks. The creation of arabinosyl cytosine palmitate is a strategic approach in prodrug design aimed at improving the compound's therapeutic potential in research settings.

Addressing Challenges of Arabinosyl Cytosine (Ara-C) (e.g., poor lipid solubility, deamination inactivation)

Arabinosyl cytosine (Ara-C) presents several challenges that limit its effectiveness in preclinical models. A primary issue is its poor lipid solubility, which restricts its ability to permeate cell membranes. researchgate.netrsc.orgnih.gov Furthermore, Ara-C is susceptible to rapid inactivation through deamination by the enzyme cytidine (B196190) deaminase, which converts it into the inactive metabolite, arabinosyl uracil (B121893) (Ara-U). mdpi.comresearchgate.netrsc.orgmdpi.comnih.gov This enzymatic degradation significantly reduces the amount of active drug that can reach its target. The modification with palmitic acid, a fatty acid, is designed to protect the 4-amino group of Ara-C, thereby preventing this deamination process. researchgate.netrsc.orgchapman.edu

Enhancing Bioavailability and Pharmacokinetic Properties in Preclinical Models

By conjugating Ara-C with palmitate, researchers aim to create a more lipophilic prodrug. researchgate.netnih.gov This increased lipophilicity is intended to improve its absorption and distribution characteristics in preclinical studies. researchgate.netnih.gov The lipid-drug conjugate is designed to have greater stability in plasma, potentially leading to a significant increase in bioavailability when studied in animal models. researchgate.netrsc.orgnih.gov For instance, research has shown that fatty acid-modified cytarabine prodrugs can exhibit substantially higher relative bioavailability compared to the parent drug. researchgate.netrsc.org The goal of this enhanced bioavailability is to prolong the retention of the drug within cells, allowing for more sustained intracellular levels of the active form. nih.gov

Significance of this compound in Current Academic Inquiry

This compound continues to be a subject of significant interest in academic research due to its potential as a novel therapeutic agent. Studies have demonstrated that this lipid prodrug exhibits stronger antiproliferative activities against leukemia cell lines compared to Ara-C. researchgate.netrsc.org The enhanced efficacy is attributed to increased cellular internalization, which appears to be independent of the nucleoside transporter, and a decreased rate of deactivation by deaminase enzymes. nih.gov

Current research focuses on optimizing the structure and delivery of these lipid-drug conjugates. This includes exploring different fatty acid chain lengths and their effects on intracellular hydrolysis rates and retention. nih.gov The overarching goal is to develop a more effective oral formulation for leukemia therapy, which could represent a significant advancement in treatment strategies. researchgate.netrsc.org

Scope and Objectives of Research on the Compound

The primary objective of research on this compound is to thoroughly evaluate its potential as a viable prodrug of Ara-C. Key research goals include:

Characterizing Physicochemical Properties: A fundamental objective is to determine the oil/water partition coefficient and stability of the compound in various physiological environments, such as artificial digestive juices. researchgate.netrsc.org

Evaluating Biological Activity: In vitro studies are crucial to assess the cytotoxicity of this compound against various cancer cell lines and compare its potency to the parent drug, Ara-C. researchgate.netrsc.org

Understanding Mechanisms of Action: Research aims to elucidate the mechanisms by which the lipid modification enhances cellular uptake, protects against enzymatic degradation, and leads to prolonged intracellular retention of the active metabolite. nih.gov

Optimizing Drug Delivery: A significant area of inquiry involves the development and testing of advanced delivery systems, such as liposomal formulations, to further enhance the therapeutic efficacy of the prodrug. nih.gov

Properties

CAS No. |

31088-06-9 |

|---|---|

Molecular Formula |

C25H43N3O6 |

Molecular Weight |

481.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C25H43N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(29)33-18-19-22(30)23(31)24(34-19)28-17-16-20(26)27-25(28)32/h16-17,19,22-24,30-31H,2-15,18H2,1H3,(H2,26,27,32)/t19-,22-,23+,24-/m1/s1 |

InChI Key |

SHBAKEKBTCPUFI-OUJCMCIWSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Synonyms |

1 beta-D-arabinofuranosylcytosine 5'-palmitate 5'-palmitoyl cytarabine 5'-palmitoyl cytarabine hydrochloride 5'-palmitoyl-ara-c Palmo ara-C PL-AC PLAC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Research

Research on Esterification Strategies for Palmitate Conjugation

Esterification, the process of forming an ester bond between the fatty acid palmitate and the nucleoside arabinosyl cytosine (cytarabine), is a key step in the synthesis of arabinosyl cytosine palmitate. This conjugation is designed to improve the lipophilicity of cytarabine (B982), potentially enhancing its cellular uptake and protecting it from rapid metabolic degradation. chapman.edunih.gov

Optimization of Palmitoylation Protocols (e.g., enzymatic esterification)

The synthesis of this compound and similar fatty acid derivatives often involves multi-step chemical processes that include protection and deprotection of reactive groups to achieve selective acylation. nih.gov For instance, the Steglich esterification method has been utilized, where a fatty acid is activated with dicyclohexylcarbodiimide (B1669883) (DCC) and then reacted with cytarabine in the presence of a nucleophilic catalyst. mdpi.com

Enzymatic methods present a promising alternative to traditional chemical synthesis. Research has shown that enzymes like lipase (B570770) B from Candida antarctica (CAL-B) can catalyze the selective acylation of cytarabine at the 5'-O-position with high yields. nih.gov This enzymatic approach can offer advantages in terms of selectivity and milder reaction conditions compared to chemical methods. nih.gov In contrast, using alkaline protease from Bacillus subtilis resulted in a mixture of 5'-O-acyl and 4-N-acyl derivatives, highlighting the importance of enzyme selection for controlling regioselectivity. nih.gov

The table below summarizes findings from a study comparing enzymatic and chemical acylation of cytarabine.

| Catalyst | Solvent | Product(s) | Key Finding |

| Lipase acrylic resin from Candida antarctica (CAL-B) | Acetone | 5'-O-acyl cytarabine derivatives | High yield, single-step synthesis of polymerizable derivatives. nih.gov |

| Alkaline protease from Bacillus subtilis (subtilisin) | Pyridine | Mixture of 5'-O-acyl and 4-N-acyl cytarabine derivatives | Produced a mixture of products, indicating less selectivity compared to CAL-B under these conditions. nih.gov |

| Chemical transesterification | Dioxane | 4-N-acyl cytarabine vinyl derivatives | Selective preparation of N-acyl derivatives was achieved through a chemical route. nih.gov |

Investigation of Ester Linkage Stability in Research Models

The stability of the ester bond connecting palmitate to cytarabine is a critical factor influencing the prodrug's behavior. The linkage must be stable enough to allow the compound to reach its target but also susceptible to cleavage to release the active drug, cytarabine. chapman.eduresearchgate.net

Research has investigated the stability of ester linkages in various environments. Generally, ester bonds are susceptible to hydrolysis, particularly under alkaline conditions. chalmers.se However, the stability can be influenced by the molecular structure surrounding the ester bond. For example, in anionic ester-based surfactants, the negative charge of the headgroup can repel hydroxide (B78521) ions, leading to increased stability against alkaline hydrolysis. chalmers.se

In the context of cytarabine prodrugs, stability has been assessed in environments mimicking physiological conditions, such as different pH solutions and in the presence of enzymes. For instance, a rationally designed palmitic acid-cytarabine conjugate (PA-Ara) demonstrated high stability in PBS solutions at various pH levels and in artificial digestive juices. nih.govrsc.org This stability is crucial for oral administration, ensuring the prodrug remains intact for absorption. nih.govrsc.org The hydrolysis of ester prodrugs is often studied in rat plasma and liver homogenates, where esterases are present. researchgate.net The rate of this enzymatic hydrolysis can be tuned by modifying the steric and electronic properties of the ester side chain. researchgate.net

Exploration of Analogues and Derivatives of this compound

To further improve upon the properties of this compound, researchers have synthesized and evaluated a range of analogs and derivatives. These modifications target different parts of the molecule, including the lipid chain, the nucleoside base, and the linkage group.

Synthesis of Modified Palmitate Chains

Modifying the fatty acid chain is a key strategy to fine-tune the lipophilicity and other physicochemical properties of cytarabine prodrugs. acs.org While palmitic acid (a 16-carbon saturated fatty acid) is used in this compound, other fatty acids with varying chain lengths and degrees of saturation have been explored. nih.govacs.org

For example, elacytarabine (B9605) is a derivative where cytarabine is esterified with elaidic acid, an 18-carbon monounsaturated fatty acid. touchoncology.com This modification was designed to improve efficacy by creating a more lipophilic compound. touchoncology.com Another study involved synthesizing derivatives with myristic acid (a 14-carbon saturated fatty acid) and a novel 12-thioethyldodecanoic acid. nih.gov These studies aim to find an optimal balance between lipophilicity for membrane transport and the release kinetics of the active drug. acs.org

The following table showcases various fatty acid derivatives of cytarabine that have been synthesized for research purposes.

| Derivative Name | Fatty Acid Moiety | Key Structural Feature | Research Focus |

| Elacytarabine (CP-4055) | Elaidic acid | 18-carbon monounsaturated fatty acid esterified at the 5'-O-position. touchoncology.com | Designed as a lipid-conjugated derivative to improve efficacy. touchoncology.com |

| 2',5'-Dimyristoyl cytarabine | Myristic acid | Myristoyl groups attached at both the 2'-O and 5'-O positions of the arabinose sugar. chapman.edunih.gov | Synthesized to enhance cellular uptake and achieve a longer duration of action. nih.gov |

| PA-Ara | Palmitic acid | Palmitic acid conjugated to the 4-amino group of the cytosine base. nih.govrsc.org | Designed to protect against deamination and improve lipid solubility for oral delivery. nih.govrsc.org |

| Trimyristoyl cytarabine | Myristic acid | Acylation of the 4-amino group and the hydroxyl groups of the arabinose ring. mdpi.com | Synthesized to improve lipophilicity and study interactions with biomembrane models. mdpi.com |

| Tristearoyl cytarabine | Stearic acid | Acylation of the 4-amino group and the hydroxyl groups of the arabinose ring. mdpi.com | Synthesized to improve lipophilicity and study interactions with biomembrane models. mdpi.com |

Development of Nucleoside Base-Modified this compound Analogs

Modifications to the cytosine base of cytarabine represent another avenue for creating novel analogs. The primary goal of such modifications is often to protect the 4-amino group from deamination by the enzyme cytidine (B196190) deaminase, which rapidly converts cytarabine to its inactive uracil (B121893) form, Ara-U. chapman.edunih.gov

One approach involves conjugating the fatty acid directly to the N4 position of the cytosine ring. nih.gov For example, the prodrug PA-Ara was synthesized by forming an amide bond between palmitic acid and the 4-amino group of cytarabine. nih.govrsc.org This strategy was intended to shield the active amino group from enzymatic degradation. nih.govrsc.org Other research has explored creating Schiff base derivatives by reacting the amino functionality of cytarabine with various aldehydes, aiming to create more lipophilic prodrugs. rjptonline.org These N4-modified analogs are investigated for their potential to overcome resistance mechanisms and improve the pharmacokinetic profile of the parent drug. chapman.edunih.gov

Research on Prodrugs with Alternative Lipid Modifications (e.g., stearyl-phosphate)

Beyond simple ester linkages with fatty acids, researchers have explored alternative lipid modifications, particularly those involving phosphate (B84403) groups. These lipophilic phosphate prodrugs are designed to combine the properties of both lipids and phosphates. chapman.eduresearchgate.net

A notable example is cytarabine ocfosfate, which is 1-β-D-arabinofuranosylcytosine-5'-(n-stearyl-phosphate). escholarship.orgsemanticscholar.org In this compound, a stearyl group is attached to a phosphate at the 5' position of the arabinose sugar. ncats.io This design creates a lipophilic prodrug of cytarabine-5'-monophosphate. escholarship.org The rationale behind this approach is multifaceted: it aims to bypass the often rate-limiting first phosphorylation step catalyzed by deoxycytidine kinase, protect against deamination, and increase intracellular drug levels due to enhanced lipophilicity. chapman.eduresearchgate.net The release of cytarabine from cytarabine ocfosfate occurs through successive two-carbon degradation via oxidation. chapman.edu This mechanism contributes to a prolonged release of the active drug. ncats.io

Stereochemical Considerations in Synthetic Research

The biological activity of nucleoside analogues like arabinosyl cytosine is critically dependent on their stereochemistry. The specific spatial arrangement of the atoms in the arabinose sugar and the orientation of the glycosidic bond that links the sugar to the cytosine base are paramount.

For this compound, the desired stereochemistry is that of the parent drug, 1-β-D-arabinofuranosylcytosine. nih.gov This means:

The sugar is D-arabinose .

The glycosidic bond has a β-configuration , meaning the cytosine base is on the same side of the furanose ring as the C5' substituent.

The hydroxyl group at the C2' position is in the up (arabino) configuration, which is epimeric to the down (ribo) configuration found in natural cytidine.

Synthetic strategies must be designed to either start with the correctly configured cytarabine or to control the stereochemistry during the synthesis.

When synthesizing fatty acid derivatives like the palmitate ester, the primary stereochemical challenge is to perform the esterification without altering the pre-existing chiral centers of the cytarabine molecule. The esterification of the 5'-hydroxyl group does not typically affect the stereocenters at C1', C2', C3', and C4' of the arabinose ring, as the reaction does not involve breaking any bonds at these chiral centers. The main goal is to ensure the starting material, cytarabine, has the correct 1-β-D-arabinofuranosyl configuration.

The synthesis of cytarabine itself often relies on stereoselective glycosylation methods. These methods aim to form the N-glycosidic bond with the desired β-selectivity. For instance, the reaction of a protected arabinofuranosyl halide or another activated sugar donor with a silylated cytosine derivative can be promoted by Lewis acids or other reagents to favor the formation of the thermodynamically more stable β-anomer. science.govgoogle.com The use of neighboring group participation from a protecting group at the C2' position can also be used to direct the stereochemical outcome of the glycosylation. Once the 1-β-D-arabinofuranosylcytosine is formed and characterized, subsequent derivatization at the 5'-position to create the palmitate ester preserves this crucial stereochemistry.

Molecular and Cellular Mechanisms of Action

Research on Intracellular Biotransformation Pathways

Arabinosyl cytosine palmitate, a lipophilic prodrug of arabinosyl cytosine (Ara-C), is designed for enhanced stability and delivery. chapman.eduescholarship.org Its therapeutic activity is contingent upon its intracellular conversion into the pharmacologically active metabolite, arabinosyl cytosine triphosphate (Ara-CTP). This biotransformation is a multi-step process initiated by the cleavage of the palmitate group, followed by a sequential phosphorylation cascade.

The initial and crucial step in the activation of this compound is the enzymatic hydrolysis of the ester bond linking the palmitate moiety to the arabinosyl cytosine molecule. chapman.eduncats.io This reaction is catalyzed by intracellular and plasma esterases, which cleave the linkage to release free arabinosyl cytosine (Ara-C), the parent drug. researchgate.netuni-greifswald.de This design as a fatty acid derivative not only renders the molecule more lipophilic but also serves to protect Ara-C from premature deamination and inactivation. chapman.edu The hydrolysis results in a sustained intracellular release of Ara-C, which then becomes available for the subsequent activation pathway. chapman.eduncats.io

Following its release via hydrolysis, arabinosyl cytosine (Ara-C) must undergo three sequential phosphorylation steps to be converted into its active triphosphate form, Ara-CTP. nih.govmdpi.compatsnap.com The intracellular concentration of Ara-CTP is a critical determinant of the compound's cytotoxic efficacy. nih.govmdpi.com

The phosphorylation cascade is as follows:

Ara-C to Ara-CMP: The first phosphorylation is the conversion of Ara-C to arabinosyl cytosine monophosphate (Ara-CMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govmdpi.comoncohemakey.com This step is considered the rate-limiting step in the entire activation process. nih.govoncohemakey.com

Ara-CMP to Ara-CDP: Ara-CMP is then further phosphorylated to arabinosyl cytosine diphosphate (B83284) (Ara-CDP). This conversion is carried out by the enzyme deoxycytidylate kinase (dCMP kinase). mdpi.comoncohemakey.comnih.gov

Ara-CDP to Ara-CTP: The final step is the phosphorylation of Ara-CDP to the active metabolite, arabinosyl cytosine triphosphate (Ara-CTP), a reaction catalyzed by nucleoside diphosphate kinases (NDPK). mdpi.comoncohemakey.comnih.gov

The efficiency of this pathway can be influenced by the relative activities of activating kinases versus inactivating enzymes, such as cytidine (B196190) deaminase, which converts Ara-C to its inactive form, Ara-U. nih.govmdpi.com

| Metabolic Step | Substrate | Product | Key Enzyme | Significance |

|---|---|---|---|---|

| Hydrolysis | This compound | Arabinosyl cytosine (Ara-C) | Esterases | Releases the active parent drug for subsequent phosphorylation. researchgate.netuni-greifswald.de |

| First Phosphorylation | Arabinosyl cytosine (Ara-C) | Ara-CMP | Deoxycytidine kinase (dCK) | Rate-limiting step in the activation pathway. nih.govoncohemakey.com |

| Second Phosphorylation | Ara-CMP | Ara-CDP | dCMP kinase | Intermediate step in the formation of the active metabolite. oncohemakey.comnih.gov |

| Third Phosphorylation | Ara-CDP | Ara-CTP | Nucleoside diphosphate kinases (NDPK) | Forms the final, active triphosphate metabolite. oncohemakey.comnih.gov |

Enzymatic Hydrolysis of the Palmitate Ester Linkage

Investigation of DNA Polymerase Inhibition Mechanisms by Active Metabolites (Ara-CTP)

The primary mechanism of action of the active metabolite, Ara-CTP, is the disruption of DNA synthesis. nih.gov This is achieved through its direct interaction with and inhibition of DNA polymerases, leading to the termination of the elongating DNA strand and modulation of DNA repair processes. patsnap.comoncohemakey.com

Ara-CTP acts as a competitive inhibitor of DNA polymerases α, δ, and ε, vying with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent DNA strand. oncohemakey.comaacrjournals.orgnih.gov The structural similarity allows Ara-CTP to be incorporated into the DNA chain during the S phase of the cell cycle. nih.gov

However, the arabinose sugar in the Ara-CTP molecule, which differs stereochemically from the deoxyribose in dCTP, prevents the DNA polymerase from adding the next nucleotide. patsnap.comresearchgate.net This structural hindrance effectively halts the process of DNA chain elongation, acting as a direct chain terminator. nih.govpatsnap.compharmacology2000.com This abrupt cessation of DNA replication is a primary contributor to the molecule's cytotoxic effect. nih.govpatsnap.com Studies using in vitro DNA replication systems have confirmed that Ara-CTP is found at the terminal positions of DNA strands, demonstrating its role in direct chain termination. researchgate.net

| Mechanism | Target Enzyme | Action of Ara-CTP | Consequence |

|---|---|---|---|

| Competitive Inhibition | DNA Polymerase α, δ, ε | Competes with the natural substrate dCTP for the active site of the polymerase. oncohemakey.comnih.gov | Reduces the rate of normal DNA synthesis. |

| Incorporation | Growing DNA Strand | Is incorporated into the DNA chain in place of dCTP. pharmacology2000.com | Introduces a structural anomaly into the DNA. |

| Chain Termination | DNA Polymerase | The arabinose sugar moiety prevents the formation of a phosphodiester bond with the next nucleotide. patsnap.comresearchgate.net | DNA synthesis is prematurely and directly halted. patsnap.com |

Elucidation of DNA Chain Termination Events

Research on Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is a critical enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby controlling the intracellular pool of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis. nih.govru.nl While some early studies explored whether phosphorylated derivatives of Ara-C could inhibit RR, this is not considered its primary mechanism of action. ru.nlpharmgkb.org

Research indicates that Ara-C has a much weaker inhibitory effect on ribonucleotide reductase compared to other nucleoside analogs like gemcitabine (B846) or fludarabine (B1672870). nih.govpharmgkb.org For instance, studies have shown that while Ara-C can modestly reduce the conversion of cytidine into dCTP, its effect is significantly less pronounced than that of potent RR inhibitors. pharmgkb.org

However, the activity of ribonucleotide reductase is highly relevant to the efficacy of arabinosyl cytosine. Inhibition of RR by other agents can potentiate the effects of Ara-C. By reducing the intracellular pool of the competing natural substrate, dCTP, RR inhibitors can enhance the phosphorylation of Ara-C to Ara-CTP and increase its subsequent incorporation into DNA, thereby creating a synergistic therapeutic effect. nih.govashpublications.org

Cellular Uptake and Intracellular Distribution Research

The conjugation of a palmitate lipid moiety to arabinosyl cytosine fundamentally alters its interaction with and transport across the cell membrane, as well as its subsequent distribution within the cell. This lipophilic modification is a key strategy to enhance its pharmacological properties compared to its hydrophilic parent compound, cytarabine (B982).

Membrane Permeation Mechanisms of the Palmitate Conjugate

Unlike cytarabine, which is polar and relies on specific membrane transport proteins like the human equilibrative nucleoside transporter 1 (hENT1) for cellular entry, this compound utilizes its lipophilic nature to cross the plasma membrane. The long fatty acid chain facilitates its passage via passive diffusion directly through the lipid bilayer. This mechanism allows the prodrug to bypass the rate-limiting and often saturable nucleoside transport systems, which can be a source of drug resistance in cancer cells with low transporter expression. Studies on similar lipophilic cytarabine prodrugs, such as elacytarabine (B9605) (cytarabine-5′-elaidic acid ester), have confirmed that their uptake is not affected by nucleoside transport inhibitors, supporting a transporter-independent entry mechanism. embopress.org

Subcellular Localization Studies of this compound and its Metabolites

Once inside the cell, the distinct physicochemical properties of this compound dictate its subcellular distribution. Research on analogous lipophilic cytarabine prodrugs demonstrates that they predominantly localize within the membrane and cytosolic fractions. embopress.org The fatty acid tail promotes retention within intracellular membranes, creating a depot from which the drug is slowly released over time. embopress.org This contrasts sharply with the parent drug, cytarabine, whose intracellular concentration rapidly declines after the drug is removed from the external medium. embopress.org

This membrane sequestration leads to a prolonged intracellular release of the active components. embopress.org Following cleavage by intracellular esterases, the released cytarabine is phosphorylated to its active form, cytarabine triphosphate (ara-CTP). Ara-CTP then localizes to the nucleus, which is essential for its cytotoxic action of inhibiting DNA synthesis.

| Feature | This compound | Cytarabine (Parent Drug) |

| Primary Uptake Mechanism | Passive Diffusion | Carrier-Mediated Transport (hENTs) |

| Key Molecular Feature | Lipophilic Fatty Acid Chain | Hydrophilic Nucleoside Structure |

| Initial Subcellular Site | Membrane & Cytosolic Fractions embopress.org | Cytosol |

| Intracellular Retention | Prolonged; acts as a depot embopress.org | Rapidly cleared after drug removal embopress.org |

| Active Metabolite | Cytarabine triphosphate (ara-CTP) | Cytarabine triphosphate (ara-CTP) |

| Active Site of Metabolite | Nucleus | Nucleus |

Apoptotic Pathway Induction Research

The cytotoxic effect of this compound is primarily executed through the induction of apoptosis, or programmed cell death. This process is driven by its active metabolite, ara-CTP, which triggers cellular self-destruction pathways following the disruption of DNA synthesis.

Caspase Cascade Activation Studies

The apoptotic signaling initiated by this compound converges on the activation of the caspase cascade. Research on cytarabine's mechanism in leukemia cells has shown that its effectiveness is linked to the promotion of both initiator and executioner caspases. The intrinsic, or mitochondrial, pathway of apoptosis is activated, leading to the activation of caspase-9. Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, most notably caspase-3, which is responsible for dismantling the cell by cleaving critical cellular proteins.

Mitochondrial Dysfunction Research

The induction of apoptosis by cytarabine-based drugs is closely linked to mitochondrial dysfunction. Nucleoside analogs can cause the destabilization of mitochondrial membranes, a critical event in the intrinsic apoptotic pathway. Studies on cytarabine have shown that its toxicity can lead to a decrease in the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS). The loss of mitochondrial membrane integrity leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm. This release is a key step that facilitates the assembly of the apoptosome and the subsequent activation of caspase-9, thereby linking mitochondrial damage directly to the execution of the apoptotic program.

| Apoptotic Event | Role in this compound Action | Key Molecules Involved |

| Mitochondrial Destabilization | Initiates the intrinsic apoptotic pathway. | Arabinosyl Cytosine (from prodrug) |

| Loss of Membrane Potential | A key indicator of mitochondrial dysfunction. | N/A |

| Cytochrome c Release | Triggers the formation of the apoptosome. | Cytochrome c, Apaf-1 |

| Caspase Activation | Execution of the apoptotic program. | Caspase-9 (Initiator), Caspase-3 (Executioner) |

Research on Cell Cycle Perturbation (e.g., S-phase specificity)

A defining characteristic of the mechanism of action for arabinosyl cytosine and its prodrugs is the specific targeting of cells in the S-phase of the cell cycle. This is the phase where cellular DNA is replicated.

The active metabolite, ara-CTP, is a structural analog of the natural building block of DNA, deoxycytidine triphosphate (dCTP). Ara-CTP exerts its cytotoxic effect through a dual mechanism. Firstly, it competes with dCTP and acts as a potent inhibitor of DNA polymerase, the enzyme responsible for DNA replication. Secondly, it can be incorporated into the growing DNA strand, where its arabinose sugar moiety disrupts the normal helical structure and prevents further chain elongation.

Because DNA replication occurs exclusively during the S-phase, the inhibitory and chain-terminating actions of ara-CTP are inherently S-phase specific. Cells treated with the compound are unable to complete DNA synthesis and become arrested in the S-phase. This prolonged arrest prevents them from progressing to the G2 and M phases of the cell cycle, ultimately triggering the apoptotic pathways. The sustained intracellular release of cytarabine from the palmitate conjugate ensures a prolonged presence of ara-CTP, enhancing its ability to target and eliminate rapidly proliferating cancer cells as they enter the S-phase.

Epigenetic Modulation Research

The epigenetic landscape is a critical regulator of gene expression and cellular identity, and its dysregulation is a hallmark of many diseases, including cancer. This compound, as a lipophilic prodrug of arabinosylcytosine (ara-C or cytarabine), is understood to exert its primary epigenetic effects through the intracellular release and subsequent actions of ara-C. wikipedia.orgnih.gov Research into the epigenetic modulation by this compound, therefore, largely focuses on the well-documented activities of its active metabolite, cytarabine. These investigations have primarily centered on two key areas: the perturbation of DNA methylation patterns and the alteration of histone modifications.

Impact on DNA Methylation

The incorporation of arabinosylcytosine into DNA is a key mechanism through which it perturbs epigenetic regulation, specifically by affecting DNA methylation. nih.gov DNA methylation is a fundamental epigenetic mark, primarily involving the addition of a methyl group to cytosine residues in CpG dinucleotides, a reaction catalyzed by DNA methyltransferases (DNMTs). This process is crucial for gene silencing and the maintenance of genomic stability.

Research has demonstrated that when ara-C is incorporated into a DNA strand, it significantly hinders the activity of DNMTs. nih.gov This inhibitory effect is particularly pronounced with the maintenance methyltransferase DNMT1, which is responsible for copying methylation patterns to newly synthesized DNA strands during replication. nih.govepigenie.com Studies have shown that the efficiency of methylation by DNMT1 is drastically reduced—by more than 200-fold—on DNA containing ara-C compared to DNA with the natural deoxycytidine. nih.gov This leads to a phenomenon known as passive demethylation, where methylation marks are lost from the genome over successive rounds of cell division.

The de novo methyltransferases, DNMT3a and DNMT3b, which establish new methylation patterns, also exhibit reduced activity on ara-C-containing DNA, although to a lesser extent than DNMT1. nih.gov This disruption of both maintenance and de novo methylation can lead to global hypomethylation and the reactivation of previously silenced genes, including tumor suppressor genes. researchgate.netmdpi.com

Interactive Table: Impact of Arabinosylcytosine on DNA Methyltransferase Activity

| Enzyme | Substrate | Relative Methylation Efficiency | Implication | Reference |

|---|---|---|---|---|

| DNMT1 | Deoxycytidine (dC) | High | Normal maintenance of methylation | nih.gov |

| DNMT1 | Arabinosylcytosine (araC) | >200-fold reduction vs. dC | Profound passive demethylation | nih.gov |

| DNMT3A/3L | Deoxycytidine (dC) | High | Establishment of new methylation patterns | nih.gov |

Influence on Histone Modifications

While the primary epigenetic mechanism of arabinosylcytosine is through the disruption of DNA methylation, there is also evidence of its influence on histone modifications, often in synergistic combination with other therapeutic agents. Histone modifications, such as acetylation and methylation, are covalent post-translational modifications to histone proteins that play a crucial role in regulating chromatin structure and gene expression. frontiersin.org

Studies have explored the combination of cytarabine with histone deacetylase inhibitors (HDACis). frontiersin.orgnih.gov HDACis are a class of drugs that promote histone acetylation, leading to a more open chromatin structure and enhanced gene transcription. Research in pediatric acute myeloid leukemia (AML) cell lines has indicated that inhibiting HDAC1 and HDAC6 can enhance the apoptotic effects of cytarabine. nih.gov This suggests a crosstalk between the DNA-damaging effects of cytarabine and the chromatin-remodeling effects of HDACis.

Furthermore, some investigations have shown that while cytarabine alone does not directly alter histone acetylation levels, its use in combination with DNA methyltransferase inhibitors like decitabine (B1684300) can have complex effects. aacrjournals.orgnih.gov For instance, while decitabine can increase histone H3 Lysine 9 (H3K9) acetylation, the addition of cytarabine can paradoxically reduce this effect, potentially by preferentially eliminating the cells that have undergone epigenetic changes. aacrjournals.orgnih.gov

The role of the palmitate moiety of this compound in directly influencing histone modifications, such as histone palmitoylation, is an area of theoretical interest but lacks direct experimental evidence in the context of this specific compound. Histone palmitoylation, the addition of a palmitate group to histone proteins, is a known epigenetic modification that can affect gene expression. nih.govresearchgate.net However, current research on this compound has not established a direct link between its palmitate component and this specific histone modification pathway.

Interactive Table: Research Findings on Cytarabine and Histone Modifications

| Cell Type/Model | Combined Agent | Observed Epigenetic Effect | Outcome | Reference |

|---|---|---|---|---|

| Pediatric AML cell lines | HDAC inhibitors (targeting HDAC1 & HDAC6) | Not directly measured | Enhanced cytarabine-induced apoptosis | nih.gov |

| Human leukemia cell lines | Decitabine (DAC) | Ara-C inhibited DAC-induced H3K9 acetylation | Synergistic cell death, but antagonistic epigenetic modulation | aacrjournals.orgnih.gov |

Preclinical Pharmacological and Pharmacodynamic Investigations

In Vivo Efficacy Studies in Animal Models

In vivo studies are essential to understand the therapeutic potential of Arabinosyl cytosine palmitate in a complex biological system, providing insights into its efficacy, and pharmacokinetic advantages, such as its depot effect.

The in vivo efficacy of fatty acid esters of cytarabine (B982) has been demonstrated in various human tumor xenograft models. A notable study investigated the antineoplastic efficacy of P-4055, a 5'-elaidic acid ester of cytarabine, which is structurally similar to the palmitate ester. nih.gov In a systemic Raji Burkitt's lymphoma model in nude mice, treatment with P-4055 resulted in the survival of 8 out of 10 animals (>80 days), whereas no animals survived in the group treated with the parent compound, cytarabine (mean survival time of 34.2 days). nih.gov

Furthermore, in subcutaneous xenograft models, P-4055 induced partial or complete tumor regression in a lung carcinoma and three malignant melanoma models. nih.gov The activity against two of the melanoma models was reported to be highly superior to that of cytarabine. nih.gov These findings support the potential for enhanced in vivo efficacy of lipophilic esters of cytarabine.

This compound has shown significant efficacy in syngeneic mouse models of leukemia. In studies using mice inoculated with L1210 leukemia, a single dose of 1-beta-D-arabinofuranosylcytosine 5'-palmitate (PalmO-ara-C) was found to be effective. nih.gov A key finding from this research was the compound's depot effect; it demonstrated therapeutic activity even when administered 5 to 7 days before the inoculation of tumor cells. nih.gov This sustained-release property is a significant advantage of the palmitate ester over the rapidly metabolized parent drug, Arabinosyl cytosine. nih.gov The combination of a palmitate derivative of cytarabine with other agents has also been explored in the murine L1210 leukemia model. spandidos-publications.com

Based on the conducted search, no specific preclinical studies investigating the efficacy of this compound in orthotopic animal models were identified in the available literature. Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, are considered highly relevant for mimicking human disease but have not been specifically reported for this compound in the reviewed sources. uu.nlmdpi.com

Syngeneic Models

Pharmacokinetic Research in Preclinical Systems

The journey of a drug through the body is a critical aspect of its development. For this compound, a prodrug of the widely used chemotherapy agent cytarabine (Ara-C), preclinical pharmacokinetic studies in animal models have been instrumental in understanding its potential advantages over the parent drug. rsc.org These studies focus on how the compound is absorbed, distributed throughout the body, metabolized into its active and inactive forms, and ultimately excreted.

Absorption and Distribution Profiles in Animal Models

A significant drawback of cytarabine is its poor oral bioavailability, meaning less than 20% of an oral dose is absorbed from the gastrointestinal tract. fda.govcancercareontario.ca To overcome this, researchers developed this compound, a lipophilic (fat-soluble) prodrug. rsc.org By attaching a palmitic acid chain to cytarabine, the resulting compound, also referred to as PA-Ara, demonstrates vastly improved lipid solubility. rsc.org This chemical modification is key to its enhanced absorption profile.

Preclinical studies have shown that the conjugation of palmitic acid to cytarabine protects the active part of the molecule from being broken down in the digestive system, allowing more of the prodrug to be absorbed intact. rsc.org In a study comparing oral administration of PA-Ara to an injection of cytarabine in animal models, the relative bioavailability of PA-Ara was found to be a remarkable 61.77%, a significant improvement over the 3.23% bioavailability of an oral cytarabine solution. rsc.org

Once absorbed, the distribution of a drug is crucial for it to reach its target tissues. Cytarabine is known to distribute rapidly and widely to tissues such as the liver, plasma, and peripheral granulocytes. cancercareontario.ca It also has the ability to cross the blood-brain barrier, with cerebrospinal fluid (CSF) to plasma ratios reported to be between 40-60% after infusion or subcutaneous injection. cancercareontario.cacancercareontario.ca

In a study using healthy dogs, the oral administration of cytarabine ocfosfate, another lipophilic prodrug of cytarabine, resulted in detectable levels of both the prodrug and cytarabine in the serum. nih.gov After the first dose, the mean maximum serum concentration (Cmax) for cytarabine was 629.8 ng/mL. nih.gov The elimination half-life for cytarabine following administration of the prodrug was approximately 25.6 hours. nih.gov Notably, cytarabine was also detected in the cerebrospinal fluid (CSF) of these dogs, with CSF to serum ratios ranging from 0.54 to 1.2, although the prodrug itself was not detected in the CSF. nih.gov

Metabolic Fate and Excretion Pathways in Preclinical Systems

After administration, this compound undergoes metabolic conversion to release the active drug, cytarabine. rsc.org Cytarabine itself is a prodrug that must be phosphorylated intracellularly to its active triphosphate form, ara-CTP. nih.govchapman.edu This conversion is a critical step for the drug's cytotoxic activity. nih.govchapman.edu The primary mechanism of inactivation for cytarabine is deamination by the enzyme cytidine (B196190) deaminase, which is found in high concentrations in the liver and kidneys, converting it to the inactive metabolite, uracil (B121893) arabinoside (Ara-U). cancercareontario.cacancercareontario.canih.gov

The design of this compound aims to protect the 4-amino group of cytarabine, the site of deamination, thereby preventing this inactivation and allowing for more efficient delivery of the active drug. rsc.org Preclinical findings indicate that the PA-Ara conjugate is stable in simulated digestive fluids, supporting the idea that a significant portion is absorbed as the intact prodrug. rsc.org

Ultimately, cytarabine and its inactive metabolite, Ara-U, are excreted from the body primarily through the urine. cancercareontario.cacancercareontario.ca Within 24 hours of administration, approximately 70-80% of the drug is excreted, with about 90% being the inactive metabolite and 10% as the unchanged drug. cancercareontario.cacancercareontario.ca

Tissue Distribution and Accumulation Research

Understanding where a drug accumulates in the body is vital for assessing its efficacy and potential for off-target effects. Studies in mice have investigated the tissue distribution of cytarabine and its metabolites. nih.gov Following administration, two main metabolites were identified in tissues: the active nucleotide forms and the inactive deaminated product, arabinosyluracil (ara-U). nih.gov

Research in mice bearing L1210 leukemia cells showed that the levels of the active nucleotide metabolites were correlated with the activity of the enzyme deoxycytidine kinase in the tissues. nih.gov Infiltration of leukemic cells, which have high kinase activity, into host tissues was found to be a major contributor to the nucleotide levels in those tissues. nih.gov The amount of the inactive metabolite, ara-U, in the tissues correlated well with the in vitro activity of cytidine deaminase. nih.gov

In a study with healthy dogs administered cytarabine ocfosfate, the DNA-incorporated form of the active metabolite, Ara-CMP, was measured in peripheral blood leukocytes. nih.gov The concentration of incorporated Ara-CMP increased progressively with repeated dosing, suggesting accumulation of the active metabolite within these cells over time. nih.gov

Pharmacodynamic Marker Research

Pharmacodynamic studies focus on what a drug does to the body. For this compound, this involves understanding how it engages with its cellular targets and identifying biomarkers that can predict or measure its therapeutic effect.

Cellular Target Engagement Studies

The primary mechanism of action of cytarabine is the inhibition of DNA synthesis. fda.gov After being converted to its active triphosphate form, ara-CTP, it competes with the natural building blocks of DNA, leading to the termination of DNA chain elongation and cell death, particularly in rapidly dividing cells. fda.govcancercareontario.cacancercareontario.ca

Cellular target engagement assays, such as the cellular thermal shift assay (CETSA), are used to confirm that a drug is binding to its intended target within a cell. researchgate.nethaematologica.orgresearchgate.net This technique is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when it is bound to a drug. researchgate.net While specific CETSA data for this compound is not detailed in the provided context, this methodology is a key tool in preclinical research to verify the interaction between a drug and its target protein. researchgate.nethaematologica.orgresearchgate.net For instance, studies on other compounds have successfully used CETSA to demonstrate target engagement in cancer cell lines. researchgate.nethaematologica.org

Biomarker Identification for Mechanistic Response

Identifying biomarkers is crucial for predicting which patients are likely to respond to a particular therapy and for monitoring the drug's effect. In the context of cytarabine-based therapies, several potential biomarkers have been investigated.

One area of research has focused on the metabolic pathways within cancer cells. Studies have shown that some acute myeloid leukemia (AML) cells that are resistant to cytarabine exhibit increased fatty acid oxidation. aacrjournals.orgoaepublish.com The expression of CD36, a fatty acid translocase, has been linked to this metabolic phenotype and has been identified as a potential predictive biomarker for treatment response in AML. aacrjournals.orgspringermedizin.de

Another potential biomarker is the enzyme SAMHD1, a deoxynucleoside triphosphate (dNTP) triphosphohydrolase. nih.gov Research has shown that SAMHD1 can hydrolyze the active form of cytarabine, ara-CTP, thereby reducing its cytotoxic effect. nih.gov Consequently, high levels of SAMHD1 in leukemia cells have been correlated with a poorer response to cytarabine-containing therapy, suggesting that SAMHD1 expression could be a valuable biomarker for patient stratification. nih.gov

Research on Drug Delivery Strategies and Formulation Methodologies

Nanocarrier-Based Delivery Systems Research

Nanocarriers offer a promising platform for the delivery of arabinosyl cytosine palmitate, aiming to improve its stability, control its release, and enhance its accumulation at target sites. These systems can encapsulate the lipophilic prodrug within their core or lipid layers, shielding it from the biological environment until it reaches the intended destination.

Liposomes, artificial vesicles composed of lipid bilayers, are well-suited for encapsulating lipophilic drugs like this compound. While much of the clinical development has focused on the parent compound, cytarabine (B982), with formulations like DepoCyt (a multivesicular liposomal formulation of cytarabine) and Vyxeos (a liposomal co-formulation of cytarabine and daunorubicin), research into lipophilic derivatives provides significant insights. acs.orgnih.govubc.canih.govnih.gov

Computational studies have been conducted to rationally design prodrugs specifically for liposomal formulation. acs.org One such study investigated how attaching fatty acid chains of varying lengths to cytarabine would affect its permeability and partitioning into lipid membranes. The research demonstrated that increasing the acyl chain length, such as in the case of the 16-carbon palmitate chain, leads to a more pronounced energy minimum within the membrane, indicating a higher membrane/water partitioning coefficient. acs.org This enhanced lipophilicity is crucial for stable encapsulation within the liposome's lipid bilayer. However, this also results in higher permeability, which could lead to premature leakage from the liposome (B1194612) if not carefully formulated. acs.org

The development of liposomal combination products, such as the cytarabine and daunorubicin (B1662515) formulation (CPX-351), highlights the advanced strategies employed. nih.govnih.govgoogle.com These systems are engineered to maintain a specific, synergistic molar ratio of the encapsulated drugs. nih.govgoogle.com The liposome composition, often involving lipids like distearoylphosphatidylcholine (DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol, is optimized to ensure drug retention and stability. google.comacs.org While these formulations encapsulate the hydrophilic parent drug, the principles of using lipid-based carriers are directly relevant to delivering its palmitate ester. The lipophilic nature of this compound would allow it to be incorporated directly into the lipid membrane of the liposome.

| Formulation | Composition | Drug(s) Encapsulated | Key Research Finding/Characteristic | Reference |

|---|---|---|---|---|

| DepoCyt® | Multivesicular lipid-based particles (cholesterol, phospholipids, etc.) | Cytarabine (Ara-C) | Provides sustained release of Ara-C, prolonging its exposure in the cerebrospinal fluid for treating lymphomatous meningitis. | nih.gov |

| CPX-351 (Vyxeos®) | DSPC, DSPG, Cholesterol (7:2:1 molar ratio) | Cytarabine & Daunorubicin (5:1 molar ratio) | Maintains a synergistic drug-to-drug ratio in vivo, enhancing anti-leukemic activity. The liposomes have a mean diameter of ~100-107 nm. | nih.govgoogle.comacs.org |

| Computational Prodrug Model | Generic lipid bilayer | Cytarabine-palmitate ester (and other acyl chains) | Increasing acyl chain length enhances the membrane/water partitioning coefficient but also increases membrane permeability. | acs.org |

Polymeric nanoparticles (PNPs) represent another versatile strategy for drug delivery, offering high stability and the capacity for controlled drug release. acs.org These nanoparticles can be formed from a variety of biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), which has been explored for delivering cytarabine. mdpi.com

A significant advancement specific to this compound involves its design as an amphiphilic prodrug that can self-assemble into nanoparticles. nih.govrsc.orgresearchgate.net In one study, palmitic acid was covalently attached to cytarabine, creating the prodrug PA-Ara. nih.gov This amphiphilic molecule, possessing both a hydrophilic cytarabine head and a hydrophobic palmitate tail, was observed to self-assemble into nanoparticle structures in aqueous solution, as confirmed by transmission electron microscopy (TEM). researchgate.net This approach eliminates the need for a separate polymeric carrier, as the drug itself forms the nanoparticle structure, leading to a very high drug-loading capacity. nih.gov The resulting PA-Ara suspension demonstrated significantly stronger antiproliferative activity against leukemia cell lines compared to the parent drug, Ara-C. rsc.orgresearchgate.net

| Property | Cytarabine (Ara-C) | This compound (PA-Ara) | Reference |

|---|---|---|---|

| Nature | Hydrophilic | Amphiphilic Prodrug | nih.gov |

| Formulation Strategy | Encapsulation in external carriers (e.g., liposomes, PNPs) | Self-assembles into nanoparticles | nih.govresearchgate.net |

| Oil/Water Partition Coefficient | Low | Tremendously improved compared to Ara-C | rsc.orgresearchgate.net |

| Stability in Digestive Juice | Poor | Stable, with over 80% remaining after 2 hours | nih.gov |

| Antiproliferative Activity | Baseline | Significantly stronger than Ara-C in HL60 and K562 cells | rsc.orgresearchgate.net |

Micellar systems are formed by the self-assembly of amphiphilic molecules in an aqueous environment, creating a core-shell structure. nih.govjournalijar.com The hydrophobic core is ideal for encapsulating lipophilic drugs like this compound, while the hydrophilic shell provides stability in circulation. nih.govmdpi.com

The research on the self-assembling PA-Ara prodrug is directly applicable to micellar systems. nih.gov The amphiphilic nature of this compound allows it to form micelle-like nanoparticles spontaneously. nih.govresearchgate.net These structures effectively sequester the hydrophobic palmitic acid tails within the core, while presenting the hydrophilic arabinosyl cytosine portions to the aqueous exterior. This configuration enhances the solubility and stability of the compound. mdpi.com The critical micelle concentration (CMC) is a key parameter for these systems, representing the concentration at which micelles begin to form; systems with low CMC values tend to have higher stability in the bloodstream. nih.gov While the specific CMC for this compound self-assembly is a subject for detailed study, the principle of using its inherent amphiphilicity to form micellar nanocarriers is a core finding in its formulation research. nih.gov

Polymeric Nanoparticle Encapsulation Studies

Targeted Delivery Approaches Research

Beyond improving general pharmacokinetics, research has focused on actively targeting drug delivery systems to cancer cells, thereby increasing efficacy and reducing off-target toxicity. This involves decorating the surface of nanocarriers with moieties that bind to specific receptors overexpressed on tumor cells.

Ligand-mediated targeting involves attaching molecules (ligands) to the surface of a nanocarrier that have a high affinity for receptors on target cells. wiley-vch.denih.govmdpi.com This strategy promotes specific binding and subsequent internalization of the drug-loaded carrier into the cancer cell. researchgate.net

For nanocarriers delivering this compound, the palmitate chain itself can serve as a lipid anchor. Research has demonstrated that amphiphilic conjugates, such as those made with palmitic acid, can be used to modify the surface of pre-formed nanoparticles like those made from PLGA. yale.edu For example, a study showed that an avidin-palmitic acid conjugate could be incorporated into PLGA nanoparticles, effectively displaying the avidin (B1170675) protein on the surface. yale.edu This avidin-functionalized surface could then easily bind to any biotinylated targeting ligand, such as an antibody or peptide, creating a targeted delivery system. This methodology provides a clear blueprint for how this compound could be incorporated into a lipid-based or polymeric nanoparticle, with its palmitate tail embedding into the carrier's core, while the carrier surface is functionalized for targeted delivery. yale.edu

Antibody-drug conjugates (ADCs) are a sophisticated class of targeted therapy that links a potent cytotoxic drug to a monoclonal antibody (mAb) via a chemical linker. thermofisher.comwikipedia.orgmdpi.comcrownbio.com The antibody directs the drug specifically to cells expressing a target antigen on their surface, where the ADC is internalized, and the cytotoxic payload is released. wikipedia.org

While no direct ADC has been developed using this compound as the payload, the conceptual framework is highly relevant. The parent drug, cytarabine, has been investigated in combination with ADCs. A patent application describes the combination of cytarabine with a CD33-targeted ADC (IMGN779) for treating acute myeloid leukemia (AML). google.com This research found that the combination of the two agents was more active against AML cells than either agent alone, suggesting a synergistic effect. google.com

Developing a direct ADC with this compound would involve conjugating the prodrug to a suitable antibody. This presents challenges, as the payload for an ADC is typically highly potent, and the linker must be stable in circulation but cleavable within the target cell. mdpi.comcrownbio.com However, the principle of combining the targeting specificity of an antibody with the cytotoxic action of an arabinosyl cytosine derivative is an active area of research. google.com

Ligand-Mediated Targeting Strategies

Prodrug-Activated Release Mechanisms Research

The conversion of arabinosyl cytosine (ara-C) into its lipophilic prodrug, this compound, is a strategy aimed at overcoming the short biological half-life of the parent drug. researchgate.net This modification involves conjugating a palmitic acid moiety to the ara-C molecule. researchgate.net The resulting compound, also known as palmitoyl (B13399708) cytarabine or P-Ara-C, exhibits altered pharmacokinetic properties. researchgate.netnih.gov The release of the active ara-C from this prodrug is a critical step for its therapeutic activity and is influenced by various physiological factors and formulation strategies.

Research into pH-sensitive release systems for drug delivery is an active area, particularly for anticancer agents. mdpi.combsmiab.org These systems are designed to trigger drug release in response to the acidic microenvironments often found in tumor tissues, which typically have a pH ranging from 5.7 to 6.8. bsmiab.org The principle behind this strategy is the use of polymers or lipid-based carriers that undergo structural or chemical changes in acidic conditions, leading to the release of the encapsulated or conjugated drug. mdpi.combsmiab.org

For instance, polymers can be designed to become more hydrophilic or to hydrolyze acid-labile bonds at lower pH, facilitating drug release. mdpi.com Studies have shown that drug release from such systems can be significantly higher at a pH of 5.5 compared to the physiological pH of 7.4. mdpi.com While the general principles of pH-sensitive release are well-established, specific research detailing the formulation of this compound into dedicated pH-sensitive release systems is an area of ongoing investigation. The design of such systems would aim to enhance the targeted delivery and release of the active ara-C within the acidic tumor environment, potentially increasing efficacy while minimizing systemic exposure. bsmiab.org The development of dual pH-sensitive systems, which respond to both extracellular and intracellular pH changes, represents a further refinement of this approach. thno.org

The release of the active drug, arabinosyl cytosine, from its palmitate prodrug is anticipated to be mediated by enzymatic activity. Lipophilic prodrugs like this compound can engage with lipid metabolism pathways, which may shield them from premature hydrolysis and facilitate interaction with cell membranes. unina.it The cleavage of the ester bond linking palmitic acid to arabinosyl cytosine is a necessary step for the activation of the drug.

This activation is expected to be catalyzed by intracellular enzymes, such as esterases, which are ubiquitous in various tissues and cellular compartments. The release of ara-C from cytarabine ocfosfate, a related prodrug, occurs after peroxisomal β-oxidation, primarily in the liver, highlighting a potential pathway for the metabolic activation of fatty acid-conjugated prodrugs. researchgate.net

The susceptibility of the prodrug to enzymatic cleavage is a key determinant of its activation rate and subsequent therapeutic effect. The intracellular environment of target cells, particularly tumor cells, contains a variety of enzymes that could potentially hydrolyze the prodrug and release the active ara-C. nih.gov Research in this area focuses on understanding the specific enzymes involved and how their expression levels in different cell types might influence the efficacy of the prodrug. For example, the enzyme ArnT, an arabinosyl transferase, is known to be involved in modifying lipid A with arabinose, demonstrating the existence of enzymes that act on arabinose-containing molecules. researchgate.net

pH-Sensitive Release Systems

Depot Formulations Research

Depot formulations are designed to provide sustained release of a drug over an extended period, thereby reducing the frequency of administration and maintaining therapeutic drug concentrations. For arabinosyl cytosine, which has a short elimination half-life, developing effective depot formulations is a significant research goal. researchgate.net The lipophilic nature of this compound makes it a suitable candidate for incorporation into lipid-based depot systems.

Research in this area includes the development of injectable formulations where the drug is entrapped in liposomes or microemulsions that are compatible with body tissues. googleapis.com These formulations can form a depot at the site of injection, from which the drug is slowly released into the systemic circulation or surrounding tissues. The release of the drug from such a depot is governed by the properties of the formulation, such as the lipid composition and particle size, as well as the local physiological environment.

Mechanisms of Resistance and Strategies to Overcome Resistance

Research on Cellular Resistance Mechanisms to Arabinosyl Cytosine Palmitate

The development of resistance to cytarabine (B982), and by extension its prodrugs like this compound, is a multifactorial process. The primary determinant of resistance is often the insufficient intracellular concentration of the active metabolite, ara-CTP. nih.gov This can arise from alterations in multiple cellular pathways, from drug transport and activation to target enzyme sensitivity and DNA repair capacity.

The enzymatic balance within a cancer cell is critical for the activation of this compound's ultimate active form.

Deoxycytidine kinase (dCK): This is the rate-limiting enzyme responsible for the initial phosphorylation of ara-C to ara-CMP, the first step in its conversion to the active ara-CTP. nih.gov A reduction in dCK activity or expression is a well-established mechanism of resistance. nih.govmdpi.com In some resistant leukemia cell lines, dCK activity was reduced by 30%. tandfonline.com Studies have demonstrated that the loss of dCK function can occur through genomic deletions of the dCK gene or through frameshift mutations that lead to the degradation of the dCK transcript. d-nb.info Transfecting dCK-deficient cells with a functional dCK gene has been shown to restore sensitivity to ara-C. nih.gov In some contexts, the complete loss of dCK expression has been correlated with resistance levels exceeding 1000-fold. d-nb.info

Cytidine (B196190) deaminase (CDA): This enzyme inactivates ara-C by converting it into the non-toxic metabolite 1-β-D-arabinofuranosyluracil (ara-U). pfizermedicalinformation.com Increased expression or activity of CDA is a key mechanism of resistance. nih.gov In acute myeloid leukemia (AML) patients, higher CDA levels have been linked to disease recurrence. nih.gov While this compound is designed to be resistant to CDA inactivation in the plasma, once it is metabolized to ara-C within the cell, it becomes susceptible to this deamination. pfizermedicalinformation.comnih.gov In studies of acquired resistance, an increase in CDA expression was observed in later phases of resistance development. academicjournals.org

Table 1: Key Enzymes in this compound Metabolism and Resistance

| Enzyme | Function in Drug Metabolism | Alteration in Resistant Cells | Consequence of Alteration |

| Deoxycytidine Kinase (dCK) | Activates ara-C by phosphorylation to ara-CMP (rate-limiting step). nih.gov | Decreased expression/activity. mdpi.comtandfonline.com | Reduced formation of active ara-CTP, leading to profound drug resistance. nih.govd-nb.info |

| Cytidine Deaminase (CDA) | Inactivates ara-C by deamination to ara-U. pfizermedicalinformation.com | Increased expression/activity. nih.govacademicjournals.org | Enhanced detoxification of ara-C, reducing the available pool for activation. nih.gov |

The incorporation of ara-CTP into DNA causes chain termination and DNA damage, which should trigger apoptosis in cancer cells. nih.gov However, enhanced DNA repair capabilities can counteract this damage and promote cell survival. In cytarabine-resistant AML cell models, an upregulation of specific DNA repair pathways has been identified as a key driver of drug tolerance. nih.govnih.gov Proteomic analyses have shown an upregulation of the ATM-RAD54-mediated DNA repair pathway in resistant cells. nih.gov This involves the ATM protein recognizing drug-induced DNA damage and subsequently activating a cascade of repair proteins, including RAD50, MRE11, RAD51, and RAD54, which work to repair the damaged DNA and allow the cell to survive. nih.gov

The concentration of ara-C inside the cell is regulated by transporter proteins. While the lipophilic nature of this compound may alter its initial entry, the subsequent ara-C metabolite relies on these transporters.

Human Equilibrative Nucleoside Transporter-1 (hENT-1): This protein is a major influx transporter responsible for carrying ara-C into the cell. mdpi.comacademicjournals.org Therefore, resistance is associated with its decreased function or expression, not increased activity. Reduced hENT-1 expression is considered a causative factor in the acquisition of ara-C resistance. mdpi.comacademicjournals.org In AML patients, hENT1 deficiency at diagnosis has been linked to a shorter disease-free survival. mdpi.com

P-glycoprotein (P-gp): Encoded by the MDR1 gene, P-glycoprotein is an efflux pump that actively removes various drugs from cells, contributing to multidrug resistance. tandfonline.com Overexpression of P-gp is associated with resistance to numerous agents, and studies have shown it also confers cross-resistance to ara-C. tandfonline.com This resistance is believed to result from an increase in the efflux of the drug out of the cell. tandfonline.com

Ara-CTP must compete with the endogenous nucleotide pool, specifically deoxycytidine triphosphate (dCTP), for incorporation into DNA by DNA polymerase. nih.govmdpi.com An increase in the intracellular concentration of dCTP creates more competition, effectively diluting the inhibitory effect of ara-CTP and leading to resistance. mdpi.com High levels of dCTP are a recognized mechanism of resistance to cytarabine. mdpi.com Conversely, therapeutic strategies that deplete the cellular dCTP pool, for instance by inhibiting CTP synthetase, have been shown to increase the incorporation of ara-CTP into DNA and enhance the drug's sensitivity in leukemia cell lines. mdpi.comuniversiteitleiden.nl

Increased Efflux Transporter Activity (e.g., hENT-1, P-glycoprotein)

Research on Reversal of Resistance

Given the diverse mechanisms of resistance, significant research has focused on strategies to overcome or reverse it, often involving combination therapies.

Table 2: Investigational Strategies for Reversing this compound/Cytarabine Resistance

| Strategy/Agent(s) | Proposed Mechanism of Reversal | Research Finding/Model |

| P-glycoprotein Inhibitors (e.g., Cyclosporin (B1163) A) | Inhibit the P-gp efflux pump, thereby increasing intracellular drug concentration. tandfonline.com | In a doxorubicin-resistant HL60 cell line with P-gp overexpression and cross-resistance to AraC, Cyclosporin A increased apoptosis when combined with AraC. tandfonline.com |

| Hydroxyurea (B1673989) (HU) + Azidothymidine (AZT) | Creates a synthetic lethal state in dCK-deficient cells by targeting the de novo nucleotide synthesis pathway. d-nb.info | A combination of HU and AZT showed marked synergistic growth inhibition in dCK-deficient, cytarabine-resistant AML cell lines and primary patient specimens, while having an antagonistic effect on non-malignant cells. d-nb.info |

| Artesunate (ART) | Reverses resistance by blocking the JAK/STAT3 signaling pathway. tandfonline.comresearchgate.net | ART treatment re-sensitized AraC-resistant AML cell lines (HL-60/AraC and THP-1/AraC) to the effects of the drug, reducing proliferation and increasing apoptosis. tandfonline.comresearchgate.net |

| Nimodipine (B1678889) | A calcium channel blocker that appears to reverse resistance by modulating the expression of pro- and anti-apoptotic proteins. academicjournals.org | Nimodipine showed a synergistic effect with Ara-C, enhancing the inhibition of proliferation and inducing apoptosis in resistant HL60/Ara-c leukemia cells. academicjournals.org |

| Fludarabine (B1672870) + Valproic Acid | A combination therapy that induces lysosomal disruption and cathepsin B activity, leading to apoptosis. umanitoba.ca | This combination was synergistic against leukemic cells, including primary CLL cells from patients clinically refractory to fludarabine. umanitoba.ca |

| Cyclopentenyl Cytosine (CPEC) | An inhibitor of CTP-synthetase that depletes intracellular dCTP pools, thereby enhancing ara-CTP incorporation into DNA. mdpi.comuniversiteitleiden.nl | In a mouse model with cytarabine-resistant L1210 cells, combination treatment of CPEC with the palmitate derivative of cytarabine resulted in an increased lifespan compared to monotherapy. universiteitleiden.nl |

Research into overcoming resistance is multifaceted. One approach targets the specific resistance mechanism, such as using P-glycoprotein inhibitors like cyclosporin A to counteract efflux pump activity. tandfonline.com Another strategy is to exploit the changes that occur in resistant cells. For example, AML cells that become resistant to cytarabine by losing dCK expression become hypersensitive to a synergistic combination of hydroxyurea and azidothymidine, which targets a different nucleotide synthesis pathway. d-nb.info This combination was effective in both resistant cell lines and primary AML patient samples. d-nb.info

Other novel agents are also being explored. Artesunate, an antimalarial drug, has been shown to reverse cytarabine resistance in AML cells by inhibiting the JAK/STAT3 signaling pathway. tandfonline.comresearchgate.net The calcium channel blocker nimodipine was found to re-sensitize resistant leukemia cells to ara-C by triggering apoptosis. academicjournals.org Furthermore, combining this compound itself with cyclopentenyl cytosine (CPEC) showed promise in a mouse model; CPEC depletes the competing dCTP pools, which led to an increased lifespan in mice with resistant leukemia. universiteitleiden.nl These varied approaches highlight that a multifactorial strategy, potentially involving combination therapies, will likely be necessary to overcome the clinical challenge of resistance. nih.gov

Combination Strategies to Circumvent Resistance (mechanistic focus)

Combining arabinosyl cytosine with other agents is a key strategy to overcome resistance. These combinations are often designed to target resistance mechanisms synergistically.

Dual-drug liposomal formulations, such as CPX-351 which co-encapsulates cytarabine and daunorubicin (B1662515) in a synergistic 5:1 molar ratio, represent a rationally designed combination. cancerindex.org This approach aims to maintain an optimal drug ratio upon delivery to cancer cells, maximizing synergy. cancerindex.org Furthermore, the liposomal delivery of CPX-351 allows for uptake independent of the human equilibrative nucleoside transporter (hENT), which can be downregulated in resistant cells. cancerindex.org

The purine (B94841) analog fludarabine can potentiate the effects of cytarabine. Pre-treatment with fludarabine has been shown to abrogate ara-C resistance by increasing the intracellular formation of its active triphosphate form, ara-CTP. cancerindex.orgresearchgate.net Another combination involves 6-mercaptopurine (B1684380) (6-MP) with ara-C, which results in greater cytotoxicity than either drug alone; the further addition of PEG-asparaginase enhances this effect by causing increased DNA damage, leading to apoptosis. researchgate.net

Targeting cellular signaling pathways that contribute to resistance is another mechanistic approach. Emodin, a natural anthraquinone, has been shown to enhance the chemosensitivity of acute myeloid leukemia (AML) cells to ara-C by dually targeting and inhibiting the Akt and ERK signaling pathways. cancerindex.org Similarly, inhibiting the CXCL12/CXCR4 axis, which is involved in the protective effect of the bone marrow microenvironment, has been proposed as a strategy to overcome chemoresistance. cancerindex.org For cells that have developed resistance through the overexpression of multidrug resistance proteins like P-glycoprotein (P-gp), combining ara-C with P-gp inhibitors such as cyclosporine A can improve treatment efficacy by reducing drug efflux. researchgate.net

Other combination strategies under investigation include:

CDK4/CDK6 Inhibitors : Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, can sensitize leukemic cells to ara-C. It works by preventing the cell cycle arrest induced by ara-C and by downregulating the expression of two key enzymes involved in ara-C resistance: ribonucleotide reductase M2 (RRM2) and deoxycytidine kinase (dCK). mdpi.com

Hydroxyurea (HU) and Azidothymidine (AZT) : This combination shows a synergistic effect with ara-C, particularly in resistant cells lacking dCK expression, by blocking the ribonucleotide reductase enzyme. mdpi.com

PARP Inhibitors : In AML cells without mutations in the DNMT3A gene, PARP inhibition is a rational strategy to increase cytarabine efficacy by targeting DNA damage repair pathways. nih.gov

p53 Potentiators : In the context of mutant DNMT3A, which can predispose cells to DNA damage, using p53 potentiators can boost leukemia cell killing by cytarabine. nih.gov

Development of New Prodrugs to Overcome Existing Resistance

This compound is itself a lipophilic prodrug of cytarabine, designed to overcome key resistance mechanisms. The development of such prodrugs is a major strategy to improve the therapeutic efficacy of cytarabine. chapman.edunih.gov Resistance to the hydrophilic ara-C can be mediated by decreased membrane transport via nucleoside transporters and rapid inactivation by the enzyme cytidine deaminase. chapman.edunih.gov

Lipophilic prodrugs, created by conjugating fatty acids to cytarabine, are designed to circumvent these issues. chapman.edu this compound, also referred to as PA-Ara, is a new amphiphilic prodrug created by conjugating palmitic acid to the 4-amino group of cytarabine. nih.gov This modification serves two purposes: it protects the active 4-amino group from deamination and improves the drug's lipid solubility. nih.gov This increased lipophilicity facilitates cellular uptake via passive diffusion, bypassing the reliance on nucleoside transporters. chapman.edunih.gov

Elacytarabine (B9605) (CP-4055) is another well-studied fatty acid derivative, an ester of cytarabine and elaidic acid. chapman.edu Its uptake is also independent of nucleoside transporters. chapman.edu Once inside the cell, esterases hydrolyze the prodrug to release free cytarabine, which is then phosphorylated to its active form. chapman.edu CP-4055 has demonstrated the ability to kill drug-resistant lymphoma cells that are deficient in nucleoside transport and has shown synergistic activity when combined with other anticancer drugs. chapman.edu

The table below summarizes various prodrug strategies for cytarabine aimed at overcoming resistance.

| Prodrug Strategy | Example(s) | Mechanism to Overcome Resistance | Reference(s) |

| Fatty Acid Conjugation | This compound (PA-Ara), Elacytarabine (CP-4055) | Increased lipophilicity allows for uptake independent of nucleoside transporters; protects against cytidine deaminase. | chapman.edunih.gov |

| Amino Acid Conjugation | Val-Cytarabine | Aims to improve cellular uptake and resistance to cytidine deaminase. | chapman.edu |

| Phosphate (B84403) Derivatives | Lipophilic phosphate prodrugs | Designed to bypass the first phosphorylation step, circumventing resistance from decreased deoxycytidine kinase activity. | chapman.edu |

| Imine Derivatives | Schiff bases from cytarabine and aromatic aldehydes | Designed to modify the amino group to overcome resistance and potentially reduce cytotoxicity. | rjptonline.org |

Genetic and Epigenetic Determinants of Resistance Research

Resistance to cytarabine is increasingly understood to be driven by specific genetic and epigenetic alterations within cancer cells. oncohemakey.comibg.edu.tr These changes can alter drug transport, metabolism, and the cellular response to DNA damage. frontiersin.org

Genetic Determinants: Mutations in genes involved in DNA methylation and repair can significantly influence sensitivity to cytarabine. For instance, mutations in DNMT3A, one of the most common mutations in AML, have been found to predispose cells to DNA damage and increase cell killing by cytarabine. nih.gov This heightened sensitivity is associated with PARP1 dysfunction and defects in DNA repair. nih.gov Conversely, mutations in the histone demethylase KDM6A that arise at relapse can confer cytarabine resistance. haematologica.org

Epigenetic Determinants: Epigenetic modifications, which alter gene expression without changing the DNA sequence, are a major factor in acquired drug resistance. oncohemakey.com These changes are often reversible, making them attractive therapeutic targets. haematologica.orgmdpi.com